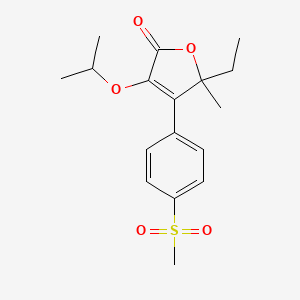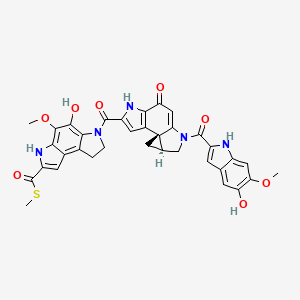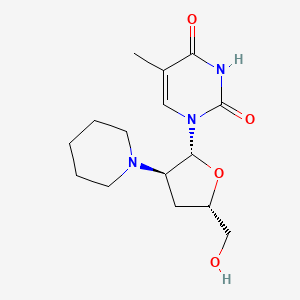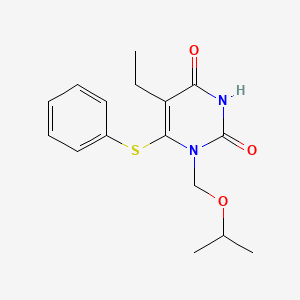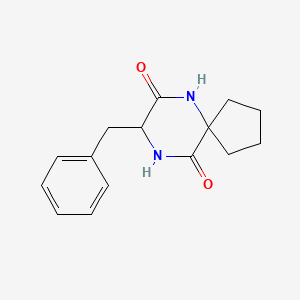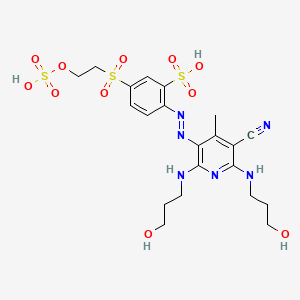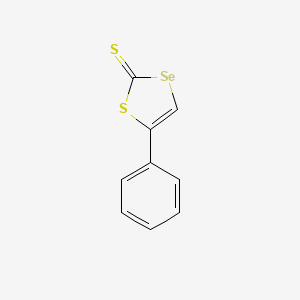
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate is a complex organic compound characterized by the presence of trifluoroethyl and benzoate groups This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, a phenoxyphenyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate typically involves multiple steps, starting from basic chemical raw materials. One common method involves the decarboxylative trifluoromethylation reaction of alkenes with 3,3,3-trifluoro-2,2-dimethylpropionic acid. This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and proceeds through a radical mechanism . The reaction conditions are optimized to achieve high yield, wide substrate compatibility, and high atom economy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance reaction rates and product yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzoate derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl benzoate
- 4-(1,1-Dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate
- 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)acetate
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoroethyl 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)benzoate is unique due to the presence of both trifluoroethyl and phenoxyphenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability. These features make it particularly valuable in applications requiring specific chemical and physical characteristics.
Propriétés
Numéro CAS |
80854-07-5 |
|---|---|
Formule moléculaire |
C26H25F3O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl 4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzoate |
InChI |
InChI=1S/C26H25F3O4/c1-25(2,21-13-11-20(12-14-21)24(30)32-18-26(27,28)29)17-31-16-19-7-6-10-23(15-19)33-22-8-4-3-5-9-22/h3-15H,16-18H2,1-2H3 |
Clé InChI |
MXDCXUNZEPKNRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



